5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide
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Overview
Description
5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Employed as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: Known for their diverse pharmacological properties.
Pyridazino[3,4-b]azepine derivatives: Studied for their potential as therapeutic agents.
Uniqueness
5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]sulfonyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-28-17-6-5-14(12-15(17)19(20)25)29(26,27)24-9-7-23(8-10-24)18-11-13-3-2-4-16(13)21-22-18/h5-6,11-12H,2-4,7-10H2,1H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKALPIRWSGRARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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